molecular formula C10H7BrN2O B2649099 5-Bromo-3-isocyanato-1-methylindole CAS No. 1080028-71-2

5-Bromo-3-isocyanato-1-methylindole

Cat. No.: B2649099
CAS No.: 1080028-71-2
M. Wt: 251.083
InChI Key: FLSWKIHLYUTWPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-isocyanato-1-methylindole: is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 5th position, an isocyanate group at the 3rd position, and a methyl group at the 1st position on the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-isocyanato-1-methylindole typically involves the bromination of 3-isocyanato-1-methylindole. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors to produce the compound in bulk quantities. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-isocyanato-1-methylindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-3-isocyanato-1-methylindole is used as a building block in organic synthesis. Its unique structure allows for the creation of various indole derivatives, which are valuable in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of indole derivatives with biological targets. It serves as a model compound to investigate the binding affinity and activity of indole-based drugs .

Medicine: The compound’s derivatives have shown potential in medicinal chemistry for the treatment of various diseases, including cancer and infectious diseases. Researchers are exploring its use in drug design and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 5-Bromo-3-isocyanato-1-methylindole involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes or alter protein function, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-3-isocyanato-1-methylindole is unique due to the presence of both the bromine atom and the isocyanate group on the indole ring. This combination of functional groups enhances its reactivity and makes it a versatile compound for various applications in chemistry, biology, and industry .

Properties

IUPAC Name

5-bromo-3-isocyanato-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c1-13-5-9(12-6-14)8-4-7(11)2-3-10(8)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSWKIHLYUTWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)Br)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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